molecular formula C10H11Cl B1365127 3-(2-Chlorophenyl)-2-methyl-1-propene CAS No. 90794-46-0

3-(2-Chlorophenyl)-2-methyl-1-propene

Cat. No.: B1365127
CAS No.: 90794-46-0
M. Wt: 166.65 g/mol
InChI Key: SNKXIABFGGVLRD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-methyl-1-propene is an organic compound with the molecular formula C10H11Cl It is characterized by a chlorinated phenyl group attached to a propene chain with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the alkylation of 2-chlorobenzyl chloride with isobutylene in the presence of a strong base such as potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.

Another method involves the use of Grignard reagents. In this approach, 2-chlorobenzyl chloride is reacted with methylmagnesium bromide to form the corresponding alcohol, which is then dehydrated to yield this compound. This method requires careful control of reaction conditions to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the alkylation of 2-chlorobenzyl chloride with isobutylene, followed by purification steps such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding epoxide or ketone using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to yield the corresponding alkane.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

    Oxidation: Epoxides, ketones, and alcohols.

    Reduction: Alkanes and alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-2-methyl-1-propene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-2-methyl-1-propene
  • 3-(4-Chlorophenyl)-2-methyl-1-propene
  • 3-(2-Bromophenyl)-2-methyl-1-propene

Uniqueness

3-(2-Chlorophenyl)-2-methyl-1-propene is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-chloro-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKXIABFGGVLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438487
Record name 3-(2-chlorophenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90794-46-0
Record name 3-(2-chlorophenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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